![molecular formula C29H25N B12522517 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- CAS No. 838862-58-1](/img/structure/B12522517.png)
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with a phenylethyl group and a phenylmethyl group attached to the indole core, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions. For instance, the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst like methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as developing new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, and proteins, leading to various biological effects. For example, it may bind to specific receptors in cells, modulating signaling pathways and influencing cellular functions. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
1H-Indole, 2-phenyl-1-(phenylmethyl)-: Lacks the phenylethyl group, making it less complex.
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-: Lacks the phenylmethyl group, resulting in different chemical properties.
1H-Indole, 2-phenyl-1-(phenylethyl)-: Similar structure but different substitution pattern.
Uniqueness: 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenylethyl and phenylmethyl groups enhances its potential for diverse applications in research and industry .
Propiedades
Número CAS |
838862-58-1 |
|---|---|
Fórmula molecular |
C29H25N |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
1-benzyl-2-[4-(2-phenylethyl)phenyl]indole |
InChI |
InChI=1S/C29H25N/c1-3-9-23(10-4-1)15-16-24-17-19-26(20-18-24)29-21-27-13-7-8-14-28(27)30(29)22-25-11-5-2-6-12-25/h1-14,17-21H,15-16,22H2 |
Clave InChI |
KRDYDXFMMQJCAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


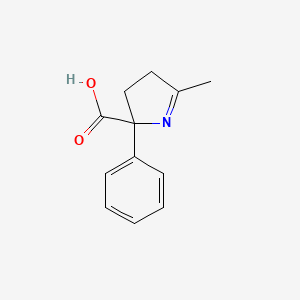
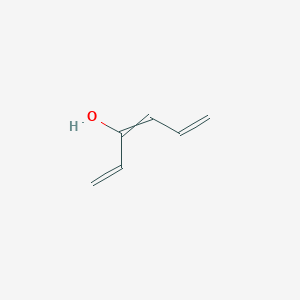
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
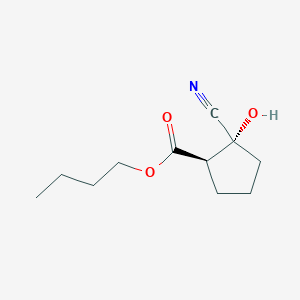
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
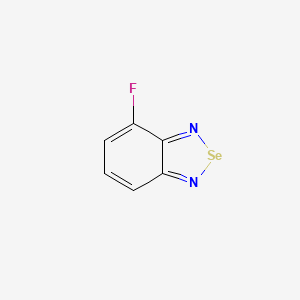
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
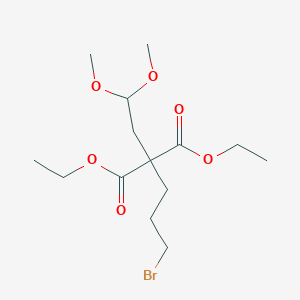
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
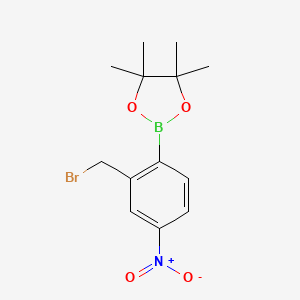
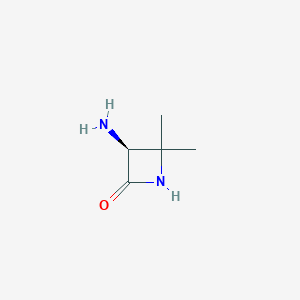

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
